molecular formula C17H19NO5 B4892908 1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene

1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene

Cat. No. B4892908
M. Wt: 317.34 g/mol
InChI Key: DJXNFMMEOKTXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene is a chemical compound that is widely used in scientific research. It is a member of the family of organic compounds known as nitrophenyl ethers. This chemical compound is also known as EPN, and it has a molecular formula of C18H20NO5.

Mechanism of Action

1-Ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to an accumulation of acetylcholine, a neurotransmitter, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene include inhibition of acetylcholinesterase activity, overstimulation of the nervous system, and ultimately paralysis and death. It can also cause respiratory distress, convulsions, and other symptoms associated with acute organophosphate poisoning.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene in lab experiments is that it is a well-established model compound for studying the metabolism of organophosphorus compounds in mammals. However, one limitation is that it is highly toxic and requires special precautions when handling.

Future Directions

There are several future directions for research involving 1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene. One area of research could be the development of safer and more effective insecticides and acaricides that do not have the toxic effects associated with organophosphates. Another area of research could be the identification of new compounds that can effectively inhibit the activity of acetylcholinesterase without causing toxicity. Finally, research could be conducted to better understand the mechanisms of toxicity associated with organophosphates and to develop better methods for treating acute organophosphate poisoning.

Synthesis Methods

The synthesis of 1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene involves the reaction of 4-nitrophenol with 3-chloropropyl ethyl ether in the presence of sodium hydroxide. The resulting product is then reacted with 2-bromoethyl ethyl ether in the presence of potassium carbonate to obtain the final product.

Scientific Research Applications

1-Ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene is used in scientific research as an insecticide and acaricide. It is also used as a substrate for the determination of esterase activity. In addition, it is used as a model compound to study the metabolism of organophosphorus compounds in mammals.

properties

IUPAC Name

1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-21-16-6-3-4-7-17(16)23-13-5-12-22-15-10-8-14(9-11-15)18(19)20/h3-4,6-11H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXNFMMEOKTXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6453953

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